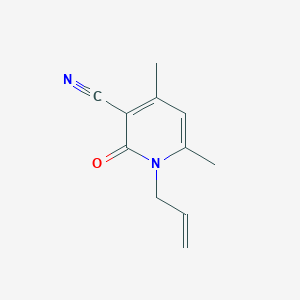
4,6-dimethyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
It is known that the compound has a quinolone ring structure, which may interact with various biological targets .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its action .
生物活性
4,6-Dimethyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile (CAS No. 769-28-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₂N₂O
- Molecular Weight : 188.23 g/mol
- CAS Number : 769-28-8
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 μM |
| Escherichia coli | 31.25 μM |
| Pseudomonas aeruginosa | 62.50 μM |
| Candida albicans | 6.5 μM |
The compound has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, with a mechanism involving disruption of cell wall synthesis and protein production pathways .
Cytotoxicity and Hemolytic Activity
In vitro studies assessing the cytotoxic effects of this compound reveal low toxicity levels. The hemolytic activity was significantly lower than that of Triton X-100, indicating a favorable safety profile for potential therapeutic use.
| Assay Type | Result |
|---|---|
| Hemolytic Activity (%) | 3.23 - 15.22% lysis |
| IC₅₀ (Cytotoxicity) | >60 μM |
These results suggest that the compound may be safe for use in further pharmacological studies .
Antifungal Activity
The compound also exhibits antifungal activity, particularly against Candida species. The MIC values indicate that it is comparable to standard antifungal agents like fluconazole, making it a candidate for further development in antifungal therapies .
The exact mechanism by which this compound exerts its antimicrobial effects involves:
- Inhibition of Protein Synthesis : The compound disrupts the synthesis of essential proteins necessary for bacterial growth.
- Interference with Nucleic Acid Production : It inhibits nucleic acid synthesis pathways, further compromising bacterial viability.
- Biofilm Disruption : Notably effective against biofilms formed by resistant strains such as MRSA and E. coli .
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Study on MRSA Biofilms :
- Synergistic Effects with Other Antibiotics :
特性
IUPAC Name |
4,6-dimethyl-2-oxo-1-prop-2-enylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-4-5-13-9(3)6-8(2)10(7-12)11(13)14/h4,6H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAGKBWOPMRCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC=C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













